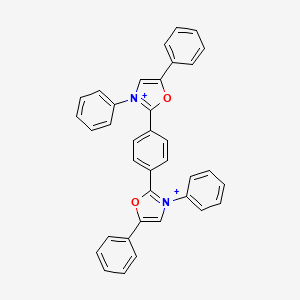![molecular formula C14H16O4 B14365530 Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate CAS No. 94530-60-6](/img/structure/B14365530.png)
Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propyl group attached to a phenyl ring, which is further substituted with an acetyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate typically involves the esterification of 4-hydroxycinnamic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved reaction efficiency and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(acetyloxy)benzoic acid.
Reduction: Formation of 3-[4-(acetyloxy)phenyl]propan-1-ol.
Substitution: Formation of various substituted phenylpropanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be metabolized to active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mecanismo De Acción
The mechanism of action of Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phenolic compound, which can then interact with various enzymes and receptors in the body. This interaction can modulate biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-[4-(acetyloxy)phenyl]prop-2-enoate
- Methyl 3-[4-(acetyloxy)phenyl]prop-2-enoate
- Butyl 3-[4-(acetyloxy)phenyl]prop-2-enoate
Uniqueness
Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate is unique due to its specific propyl ester group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
94530-60-6 |
|---|---|
Fórmula molecular |
C14H16O4 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
propyl 3-(4-acetyloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H16O4/c1-3-10-17-14(16)9-6-12-4-7-13(8-5-12)18-11(2)15/h4-9H,3,10H2,1-2H3 |
Clave InChI |
PEBQLOWGSPVPEU-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C=CC1=CC=C(C=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14365449.png)
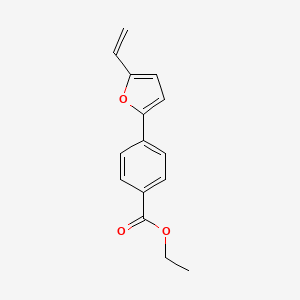
![1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene](/img/structure/B14365465.png)
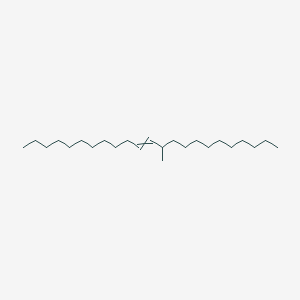
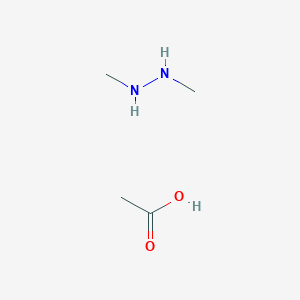

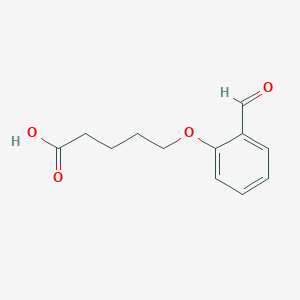




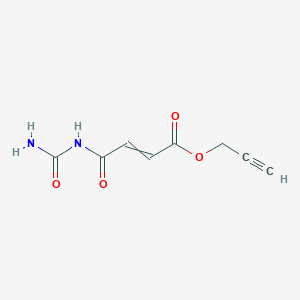
![Propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14365522.png)
